Vinflunine ditartrate is a third-generation vinca alkaloid, primarily used in the treatment of advanced or metastatic transitional cell carcinoma of the urothelial tract, especially after failure of platinum-based chemotherapy. It was first synthesized in 1998 at the Pierre Fabre research center in France and has been recognized for its unique pharmacological profile compared to earlier vinca alkaloids like vincristine, vinblastine, and vinorelbine. The chemical formula for vinflunine ditartrate is with a molecular weight of approximately 967.03 g/mol .
Vinflunine ditartrate acts primarily through its interaction with tubulin, a protein that is crucial for microtubule formation. The binding of vinflunine to the β-tubulin subunit at the interdimer interface inhibits the polymerization of tubulin into microtubules, leading to cell cycle arrest at the G2/M phase and ultimately resulting in apoptosis in cancer cells . The stability of vinflunine in aqueous solutions has been studied, revealing that it remains stable at a pH range of 3.0 to 4.0, which is critical for its formulation as an injectable solution .
Vinflunine exhibits significant antitumor activity by disrupting microtubule dynamics. It inhibits the growth rate and promotes the shortening rate of microtubules, thereby preventing proper mitotic spindle formation during cell division . This mechanism leads to an accumulation of cells in metaphase and triggers apoptotic pathways. In preclinical studies, vinflunine has demonstrated superior efficacy over other vinca alkaloids in murine tumor models and human tumor xenografts .
Vinflunine ditartrate is primarily indicated for use in patients with advanced urothelial carcinoma who have previously undergone platinum-based chemotherapy without success. The drug is administered intravenously and has been approved by regulatory bodies such as the European Medicines Agency for this specific indication . Its role as a second-line treatment has made it a critical option for managing this aggressive form of cancer.
Vinflunine interacts with various cytochrome P450 enzymes, particularly CYP3A4, which plays a significant role in its metabolism. In vitro studies indicate that vinflunine can inhibit CYP3A4 activity, suggesting potential drug-drug interactions when co-administered with other medications metabolized by this enzyme . Additionally, it shows minimal inhibition on other CYP enzymes, indicating a relatively favorable interaction profile compared to some other chemotherapeutic agents.
Vinflunine belongs to the vinca alkaloid family, which includes several other compounds known for their antitumor properties. Below is a comparison highlighting its uniqueness:
Compound Name | Year Developed | Mechanism of Action | Unique Features |
---|---|---|---|
Vincristine | 1963 | Binds to tubulin, inhibits mitosis | First vinca alkaloid; neurotoxicity |
Vinblastine | 1963 | Binds to tubulin, inhibits mitosis | Used for Hodgkin's lymphoma |
Vinorelbine | 1980 | Binds to tubulin, inhibits mitosis | Less neurotoxic than vincristine |
Vinflunine | 1998 | Binds to β-tubulin, induces apoptosis | Enhanced stability; effective against urothelial carcinoma |
Vinflunine distinguishes itself through its enhanced stability in aqueous solutions and improved efficacy against specific cancer types compared to older vinca alkaloids. Its unique chemical modifications allow it to exhibit lower toxicity profiles while maintaining potent antitumor activity.
Acute Toxic;Irritant;Health Hazard